Cas no 945652-59-5 (bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate)

Bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate is a chiral phosphonate ester with a defined stereochemistry, offering precise structural control for applications in asymmetric synthesis and catalysis. The presence of both chloro and hydroxy functional groups on the propyl chain enhances its reactivity, enabling selective modifications. The menthol-derived cyclohexyl framework contributes to steric hindrance, which can influence enantioselectivity in reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where stereochemical purity is critical. Its well-defined configuration ensures reproducibility in synthetic pathways, making it a reliable intermediate for high-value chiral products.
bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate structure
945652-59-5 structure
Product Name:bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate
CAS No:945652-59-5
MF:C23H44ClO4P
MW:451.019827842712
MDL:MFCD09863805
CID:5229623
Update Time:2025-06-08

bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate Chemical and Physical Properties

Names and Identifiers

    • Phosphonic acid, P-[(2R)-3-chloro-2-hydroxypropyl]-, bis[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl] ester
    • Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((r)-3-chloro-2-hydroxypropyl)phosphonate
    • bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate
    • MDL: MFCD09863805
    • Inchi: 1S/C23H44ClO4P/c1-15(2)20-9-7-17(5)11-22(20)27-29(26,14-19(25)13-24)28-23-12-18(6)8-10-21(23)16(3)4/h15-23,25H,7-14H2,1-6H3/t17-,18-,19+,20+,21+,22-,23-/m1/s1
    • InChI Key: CZSXDAJJJBIUEH-QJMSMHCNSA-N
    • SMILES: P(C[C@@H](O)CCl)(=O)(O[C@@H]1C[C@H](C)CC[C@H]1C(C)C)O[C@@H]1C[C@H](C)CC[C@H]1C(C)C

bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate Pricemore >>

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bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate Related Literature

Additional information on bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate

Comprehensive Analysis of bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate (CAS No. 945652-59-5)

The compound bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate (CAS No. 945652-59-5) is a highly specialized organophosphorus derivative with significant applications in asymmetric synthesis and chiral catalysis. Its unique stereochemical configuration, featuring (1R,2S,5R)-menthyl and (2R)-3-chloro-2-hydroxypropyl moieties, makes it a valuable intermediate in the production of pharmaceuticals and fine chemicals. Researchers and industry professionals are increasingly interested in this compound due to its potential in green chemistry and sustainable manufacturing processes.

One of the most searched questions related to this compound is: "What are the synthetic routes for bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate?". The synthesis typically involves stereoselective phosphorylation of (1R,2S,5R)-menthol followed by coupling with (2R)-epichlorohydrin under controlled conditions. The process requires precise temperature control and anhydrous environments to maintain the integrity of the chiral centers. Recent advancements in flow chemistry have enabled more efficient production of this compound with higher enantiomeric excess (ee) and reduced waste generation.

In the context of drug discovery, this phosphonate ester has gained attention for its role as a chiral building block in protease inhibitor development. Its chlorohydrin functionality allows for further derivatization, making it versatile for structure-activity relationship (SAR) studies. Analytical techniques such as HPLC-MS and NMR spectroscopy are critical for quality control, particularly to verify the diastereomeric purity of the final product. The compound's stability profile under various pH conditions is another frequently researched topic, especially for formulation scientists working on extended-release drug delivery systems.

From an industrial applications perspective, the demand for CAS 945652-59-5 has grown in parallel with the expansion of biocatalysis technologies. Its compatibility with enzymatic resolution methods makes it attractive for cost-effective scale-up processes. Environmental considerations have also driven innovation in waste minimization strategies during its production, aligning with REACH compliance requirements. The compound's logP value and aqueous solubility parameters are frequently analyzed for ADMET predictions in preclinical research.

Emerging trends in computational chemistry have enabled more accurate modeling of this phosphonate's molecular interactions, particularly in enzyme binding pockets. This has led to improved virtual screening protocols for identifying potential therapeutic targets. The compound's crystalline properties have also been investigated for co-crystal formation with various API candidates, demonstrating its utility in pharmaceutical solid-state chemistry.

Quality specifications for bis(1R,2S,5R)-5-methyl-2-(propan-2-yl)cyclohexyl (2R)-3-chloro-2-hydroxypropylphosphonate typically include stringent limits for heavy metal impurities and residual solvents, reflecting its use in GMP manufacturing. Storage recommendations emphasize protection from moisture and oxygen, with optimal conditions being -20°C under argon atmosphere for long-term preservation of its stereochemical integrity.

The future research directions for this compound likely involve exploring its biodegradation pathways and potential applications in agrochemicals. Its chiral phosphonate structure shows promise for developing novel crop protection agents with improved environmental fate characteristics. Continued optimization of its synthetic methodology remains an active area of investigation, particularly for achieving atom economy and energy efficiency in large-scale production.

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